Propyl 3-(methylthio)propionate Propyl 3-(methylthio)propionate
Brand Name: Vulcanchem
CAS No.: 690210-31-2
VCID: VC18427431
InChI: InChI=1S/C7H14O2S/c1-3-5-9-7(8)4-6-10-2/h3-6H2,1-2H3
SMILES:
Molecular Formula: C7H14O2S
Molecular Weight: 162.25 g/mol

Propyl 3-(methylthio)propionate

CAS No.: 690210-31-2

Cat. No.: VC18427431

Molecular Formula: C7H14O2S

Molecular Weight: 162.25 g/mol

* For research use only. Not for human or veterinary use.

Propyl 3-(methylthio)propionate - 690210-31-2

Specification

CAS No. 690210-31-2
Molecular Formula C7H14O2S
Molecular Weight 162.25 g/mol
IUPAC Name propyl 3-methylsulfanylpropanoate
Standard InChI InChI=1S/C7H14O2S/c1-3-5-9-7(8)4-6-10-2/h3-6H2,1-2H3
Standard InChI Key UTOMWOGUUQOAAR-UHFFFAOYSA-N
Canonical SMILES CCCOC(=O)CCSC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Propyl 3-(methylthio)propionate belongs to the thiocarboxylic ester family, featuring a propyl ester group linked to a 3-(methylthio)propionic acid moiety. The IUPAC Standard InChIKey (UTOMWOGUUQOAAR-UHFFFAOYSA-N) confirms its stereochemical uniqueness. Key structural attributes include:

  • Sulfur coordination: The methylthio group at the β-position introduces steric and electronic effects that influence reactivity and volatility.

  • Ester linkage: The propyl ester moiety enhances hydrophobicity compared to shorter-chain analogs, impacting its solubility and flavor-release kinetics .

Table 1: Comparative Physical Properties of Alkyl 3-(Methylthio)Propionates

PropertyPropyl Derivative Methyl Derivative Ethyl Derivative
Molecular Weight (g/mol)162.25148.22162.25
Boiling Point (°C/mmHg)Not reported74–75/13Not reported
Density (g/mL, 25°C)Not reported1.077Not reported
Refractive Index (n²⁰/D)Not reported1.465Not reported

The absence of published boiling points for the propyl derivative highlights gaps in physicochemical datasets, contrasting with better-characterized methyl analogs .

Spectroscopic Signatures

While explicit spectral data for propyl 3-(methylthio)propionate are unavailable in the reviewed sources, its structural kinship to methyl and ethyl analogs permits inferred analytical characteristics:

  • ¹H NMR: Expected signals include a triplet (δ 0.90–1.00 ppm) for the terminal methyl group, a multiplet (δ 1.60–1.75 ppm) for the central methylene of the propyl chain, and a singlet (δ 2.10–2.20 ppm) for the methylthio group .

  • GC-MS: Characteristic fragmentation patterns would likely involve cleavage at the ester oxygen and sulfur-centered bond rearrangements .

Synthesis and Production Methodologies

Chemical Esterification

Conventional synthesis routes involve acid-catalyzed esterification of 3-(methylthio)propionic acid with propanol:
CH3SCH2CH2COOH+CH3CH2CH2OHH+CH3SCH2CH2COOCH2CH2CH3+H2O\text{CH}_3\text{SCH}_2\text{CH}_2\text{COOH} + \text{CH}_3\text{CH}_2\text{CH}_2\text{OH} \xrightarrow{H^+} \text{CH}_3\text{SCH}_2\text{CH}_2\text{COOCH}_2\text{CH}_2\text{CH}_3 + \text{H}_2\text{O}
This method typically employs sulfuric acid or ion-exchange resins as catalysts, with yields optimized via azeotropic water removal.

Biotechnological Approaches

Patent CN104073528A discloses an innovative bacterial synthesis using Bacillus cereus :

  • Fermentation: B. cereus cultures are grown in optimized media to promote thioether metabolism.

  • Cell disruption: Bacterial biomass is treated with acetone/methanol mixtures, facilitating membrane lysis and metabolite release .

  • Purification: Sequential chromatographic steps (reverse-phase silica, normal-phase silica) yield >95% pure product .

This biological route avoids harsh reagents but requires stringent control over fermentation parameters to prevent byproduct formation .

Industrial Applications and Organoleptic Properties

Flavor Chemistry

Propyl 3-(methylthio)propionate contributes to fruit flavor profiles, particularly pineapple, where sulfur-containing esters enhance authenticity . Its longer alkyl chain compared to methyl/ethyl analogs may modulate:

  • Volatility: Reduced vapor pressure extends flavor perception in heated applications (e.g., baked goods).

  • Threshold values: Higher molecular weight likely elevates detection thresholds compared to methyl derivatives .

Fragrance Formulation

In perfumery, the compound's sulfurous undertones (often described as "tropical" or "juicy") complement citrus and exotic accords . Regulatory compliance with IFRA and EU standards is presumed based on structural analogs , though specific toxicological assessments remain unpublished.

Analytical Characterization Techniques

Chromatographic Methods

  • GC-FID: Optimal separation achieved using polar stationary phases (e.g., PEG-20M), with retention indices calibrated against n-alkanes .

  • HPLC-UV: Reverse-phase C18 columns with acetonitrile/water gradients enable quantification in complex matrices .

Spectroscopic Identification

  • IR spectroscopy: Strong absorption bands at 1740 cm⁻¹ (ester C=O stretch) and 650 cm⁻¹ (C-S vibration) provide diagnostic fingerprints .

  • High-resolution MS: Exact mass measurements (theoretical m/z 162.2514 for [M+H]⁺) confirm molecular composition .

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